H-L-Dap(Fmoc)-OtBu hydrochloride is synthesized from L-2,3-diaminopropionic acid, which can be obtained from various suppliers including Iris Biotech GmbH and Sigma-Aldrich. The compound falls under the category of amino acids and derivatives, specifically those that are protected to facilitate peptide synthesis. Its chemical structure includes a fluorene moiety, which enhances stability during synthesis processes and provides a handle for purification.
The synthesis of H-L-Dap(Fmoc)-OtBu hydrochloride involves several key steps:
The molecular formula for H-L-Dap(Fmoc)-OtBu hydrochloride is , with a molecular weight of approximately 418.9 g/mol. The structure features:
The compound's three-dimensional structure can be analyzed using techniques such as NMR spectroscopy or X-ray crystallography, revealing insights into its conformational flexibility and interaction potential with other molecules.
H-L-Dap(Fmoc)-OtBu hydrochloride participates in various chemical reactions typical for amino acids:
These reactions are critical for synthesizing complex peptides and proteins.
The mechanism of action for H-L-Dap(Fmoc)-OtBu hydrochloride primarily revolves around its role as a building block in peptide synthesis. Once incorporated into peptides, it can influence the biological activity of the resulting compounds by affecting their conformation and interactions with biological targets such as enzymes or receptors.
The presence of the fluorene moiety may also enhance stability against enzymatic degradation, thereby prolonging the biological half-life of peptides synthesized using this compound.
Key physical and chemical properties include:
H-L-Dap(Fmoc)-OtBu hydrochloride has several applications in scientific research:
The 9-fluorenylmethoxycarbonyl (Fmoc) and tert-butyl (tBu) groups form the cornerstone of modern solid-phase peptide synthesis (SPPS), enabling high-yielding, iterative chain elongation. The Fmoc group protects the α-amino group of H-L-2,3-diaminopropionic acid(Fmoc)-tert-butyl ester hydrochloride during coupling cycles and is removed under mild basic conditions (typically 20% piperidine in dimethylformamide). This deprotection generates dibenzofulvene, which is scavenged by piperidine to prevent side reactions [1] [3]. Concurrently, the tert-butyl ester protects the C-terminal carboxyl group and remains stable throughout repeated piperidine treatments. This orthogonal protection scheme—where Fmoc is base-labile and tBu is acid-labile—allows selective deprotection without compromising side-chain integrity [5] [7].
The electron-rich fluorene ring system in Fmoc provides strong UV absorbance (λ_max = 301 nm), enabling real-time monitoring of deprotection efficiency via UV spectrophotometry. This is critical for optimizing coupling cycles and minimizing incomplete deprotection in automated synthesizers [1] [8]. The tBu group’s bulkiness also suppresses base-catalyzed side reactions, such as aspartimide formation, which is prevalent in sequences containing aspartic acid-glycine motifs [8].
Table 1: Comparative Properties of Key Protecting Groups in SPPS
Protecting Group | Compatibility | Deprotection Reagent | Stability During SPPS |
---|---|---|---|
Fmoc | Base-sensitive | 20–40% piperidine/DMF | Cleaved at each cycle |
tBu | Acid-sensitive | 95% trifluoroacetic acid | Stable until final cleavage |
ivDde | Orthogonal to Fmoc/tBu | 2–5% hydrazine/DMF | Stable to piperidine and TFA |
Mmt | Orthogonal to Fmoc | 1% trifluoroacetic acid/DCM | Stable to piperidine |
H-L-2,3-Diaminopropionic acid(Fmoc)-tert-butyl ester hydrochloride contains three protected functional groups: the α-amino (Fmoc), β-amino (unprotected), and carboxyl (tBu ester). Selective deprotection sequences enable site-specific modifications during SPPS:
For peptides requiring selective β-amino modification during synthesis, orthogonal protectors like 1-(4,4-dimethyl-2,6-dioxocyclohexylidene)-3-methylbutyl (ivDde) or 4-methoxytrityl (Mmt) are employed on the β-amino group. ivDde is removed with 2% hydrazine without affecting Fmoc or tBu, while Mmt is cleaved under mild acidic conditions (0.5–1% trifluoroacetic acid/dichloromethane) [2] [3]. This strategy was validated in synthesizing cyclic RGD peptides incorporating H-L-2,3-diaminopropionic acid(Fmoc)-tert-butyl ester hydrochloride, where the β-amino group was selectively coupled to polyethyleneglycol spacers [4].
Solution-phase synthesis of H-L-2,3-diaminopropionic acid(Fmoc)-tert-butyl ester hydrochloride derivatives requires solvents that balance reagent solubility, coupling kinetics, and epimerization suppression. Polar aprotic solvents like dimethylformamide and dimethylacetamide facilitate carbodiimide-mediated couplings (e.g., diisopropylcarbodiimide) by solubilizing polar intermediates and suppressing racemization [2] [8]. However, environmental and toxicity concerns drive research into greener alternatives:
Table 2: Solvent Systems for Solution-Phase Coupling
Solvent System | Coupling Agent | Yield (%) | Epimerization (%) | Application Note |
---|---|---|---|---|
Dimethylformamide | DIC/HOBt | 95–98 | 0.8–1.5 | Standard industrial process |
Dimethylformamide/Dimethyl carbonate (1:3) | HBTU/DIEA | 92–95 | <0.5 | Reduced toxicity |
Cyrene™ | PyBOP®/NMM | 97–99 | <0.3 | Biobased, recyclable |
Ethyl lactate | TBTU/HOAt | 90–93 | <0.2 | Low-temperature couplings |
Industrial-scale production faces three key challenges:
Orthogonal protection leverages differential chemical lability to achieve site-selective modifications. For H-L-2,3-diaminopropionic acid derivatives, three strategies enable selective α- or β-amino activation:
H-L-2,3-diaminopropionic acid(Fmoc)-tert-butyl ester hydrochloride serves as a backbone for integrating non-canonical residues via chemoselective ligations:
The compact structure of H-L-2,3-diaminopropionic acid minimizes steric hindrance during these reactions, enabling >85% yields in model systems such as cyclic tumor-targeting peptides and glycosylated antimicrobial peptides [4] [6].
CAS No.: 2437-23-2
CAS No.: 21420-58-6
CAS No.: 112484-85-2
CAS No.: 12712-72-0
CAS No.: 50875-10-0